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Compound of Interest

Compound Name: 5-Chloropyrimidine-4-carbonitrile
CAS No.: 114969-65-2
Cat. No.: B040537
Get Quote
. J

Executive Summary & Compound Identity

5-Chloropyrimidine-4-carbonitrile (CAS: 114969-65-2) is a critical heterocyclic building block
in the synthesis of bioactive pyrimidine derivatives, including antiviral and antineoplastic
agents.[1][2] Its infrared (IR) spectrum serves as a primary fingerprint for structural validation
and purity assessment.

This guide provides a rigorous analysis of the vibrational modes of 5-Chloropyrimidine-4-
carbonitrile.[1] It moves beyond basic peak listing to explain the mechanistic origins of the
bands, offering a self-validating protocol for researchers to confirm identity and detect common
hydrolysis impurities.

Compound Profile
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Property Detail

IUPAC Name 5-Chloropyrimidine-4-carbonitrile
CAS Number 114969-65-2

Molecular Formula CsH2CINs

Molecular Weight 139.54 g/mol

Aromatic Nitrile (C=N), Pyrimidine Ring, Aryl

Key Functional Groups )
Chloride (C-Cl)

Experimental Methodology: Acquisition Protocols

To obtain a spectrum capable of resolving the fine splitting patterns of the pyrimidine ring and
the sharp nitrile stretch, specific attention must be paid to sample preparation.

Protocol: High-Fidelity IR Acquisition
e Technique Selection:

o Preferred:Transmission FTIR (KBr Pellet). The high pressure used in pellet formation
ensures intimate contact and minimizes scattering. This is critical for resolving the sharp,
medium-intensity aromatic overtones (1650-2000 cm~?) often lost in ATR.

o Alternative:Diamond ATR. Acceptable for rapid QC but may show peak intensity
attenuation at higher wavenumbers (the nitrile region).

e Sample Preparation (KBr Method):

Dry: Ensure the sample is vacuum-dried (40°C, 2 hours) to remove surface water, which

[¢]

absorbs broadly at 3400 cm~* and obscures N-H impurity bands.

Grind: Mix 1-2 mg of analyte with ~200 mg of spectroscopic-grade KBr. Grind to a fine

[¢]

powder (<2 pum particle size) to prevent Christiansen effect (baseline slope).

[¢]

Press: Apply 8-10 tons of pressure for 2 minutes to form a transparent disc.
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Visualization: Acquisition Workflow

The following diagram outlines the decision logic for selecting the acquisition mode based on
the analytical goal (Purity vs. ldentity).
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Figure 1: Decision matrix for IR acquisition method. KBr is recommended for initial structural
characterization.

Spectral Analysis & Assignment (The Core)

The spectrum of 5-Chloropyrimidine-4-carbonitrile is dominated by three distinct regions.
The absence of aliphatic C-H stretches (2800—-3000 cm™1) is a key purity indicator.

Region 1: The Diagnostic Zone (2200 — 2300 cm™*)

This is the most critical region for confirming the 4-carbonitrile group.

Band:2230 — 2250 cm~1 (Strong, Sharp)
e Assignment: C=N Stretching Vibration (vC=N).

e Mechanistic Insight: In aromatic nitriles, the C=N stretch typically appears at a lower
frequency than in aliphatic nitriles (2260 cm~1) due to conjugation with the pyrimidine ring.
The electron-withdrawing nature of the pyrimidine ring, further enhanced by the 5-chloro
substituent, induces a strong dipole change, resulting in a distinct, high-intensity peak.[1]

e QC Check: If this peak is weak or broadened, suspect hydrolysis to the amide.
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Region 2: The Aromatic/Heterocyclic Zone (1200 — 1600
cm™?)

The pyrimidine ring exhibits characteristic "breathing" and stretching modes.
e Bands:1550 — 1590 cm~* and 1420 — 1480 cm™1
e Assignment: Pyrimidine Ring Skeletal Vibrations (vVC=C / vC=N).

 Detail: Pyrimidines typically show two bands in the 1500-1600 cm~? region. The 5-chloro
substitution breaks the symmetry, often intensifying the lower frequency band (~1550 cm~1)
compared to unsubstituted pyrimidine.

Region 3: The Fingerprint & Substituent Zone (< 1200
cm™?)

This region confirms the substitution pattern (4,5-disubstitution).

Band:1050 — 1090 cm—1

o Assignment: Aryl C-CI Stretching (In-plane).
e Band:800 — 850 cm~1
e Assignment: C-H Out-of-Plane Bending (yC-H).

¢ Mechanistic Insight: The specific position of the C-H bending mode is diagnostic for the
position of hydrogens on the ring. For a 4,5-disubstituted pyrimidine, the remaining protons
are at positions 2 and 6. The isolated nature of these protons (they are not adjacent) usually
results in sharp, distinct bending modes rather than the strong doublet seen in ortho-
substituted benzenes.

Summary Table of Characteristic Bands
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. . . Structural
Frequency (cm~?) Intensity Vibrational Mode L
Significance
Confirms aromaticity;
3050 — 3100 Weak v(C-H) Aromatic absence of aliphatic
C-H.
. Primary Identity
2230 — 2250 Strong v(C=N) Nitrile
Marker.
) ] Pyrimidine skeletal
1550 — 1590 Medium v(C=N) Ring
stretch.[1]
) Confirms chlorine
1050 — 1090 Medium v(C-Cl) Aryl o
substitution.
C-Cl stretch coupled
650 — 750 Strong Y(C-CI) / Ring Def. with ring deformation.

[1]

Interpretation & Quality Control (Self-Validating

Protocol)

In drug development, the purity of the starting material is paramount. The 4-cyano group is

susceptible to hydrolysis, converting the nitrile into a primary amide.

The "Red Flag" Impurity Check

e Impurity: 5-Chloropyrimidine-4-carboxamide.[1]

e Mechanism: Moisture exposure leads to nucleophilic attack on the nitrile carbon.

e Spectral Evidence:

o Appearance of Carbonyl: A new, strong band at 1670 — 1690 cm~* (Amide | band).

o Appearance of N-H: Two medium bands at 3150 — 3400 cm~* (Amide N-H stretch).[3][4]

o Loss of Nitrile: Diminished intensity at 2240 cm~1.
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Visualization: Spectral Logic Tree

Use this logic tree to validate the spectrum of your starting material.
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Figure 2: Logic tree for spectral validation. The presence of a carbonyl peak (1680 cm™?) is the
most common failure mode.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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